molecular formula C16H18F3NO4 B2409097 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone CAS No. 1421585-25-2

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2409097
CAS No.: 1421585-25-2
M. Wt: 345.318
InChI Key: FCDFUAQWEOBUPV-UHFFFAOYSA-N
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Description

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone is a complex organic compound characterized by a spirocyclic structure. This compound features a unique combination of oxygen, nitrogen, and fluorine atoms, making it an interesting subject for various chemical and pharmaceutical studies. The presence of the trifluoromethoxy group adds to its chemical stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to its unique biological effects by influencing its three-dimensional conformation and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane derivatives
  • 1,3-Dithiane derivatives
  • 1,3-Oxathiane derivatives

Uniqueness

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity .

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c17-16(18,19)24-13-4-2-12(3-5-13)14(21)20-8-6-15(7-9-20)22-10-1-11-23-15/h2-5H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDFUAQWEOBUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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